molecular formula C60H112N2 B11930003 N1,N1-Dimethyl-N3-(9Z,12Z)-9,12-octadecadien-1-yl-N3-[(10Z,13Z)-1-(9Z,12Z)-9,12-octadecadien-1-yl-10,13-nonadecadien-1-yl]-1,3-propanediamine

N1,N1-Dimethyl-N3-(9Z,12Z)-9,12-octadecadien-1-yl-N3-[(10Z,13Z)-1-(9Z,12Z)-9,12-octadecadien-1-yl-10,13-nonadecadien-1-yl]-1,3-propanediamine

Cat. No.: B11930003
M. Wt: 861.5 g/mol
InChI Key: MPFJOORFGGCDCL-CWJLHRMTSA-N
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Description

This compound is a branched tertiary diamine featuring two polyunsaturated aliphatic chains: a (9Z,12Z)-9,12-octadecadien-1-yl group and a more complex [(10Z,13Z)-1-(9Z,12Z)-9,12-octadecadien-1-yl-10,13-nonadecadien-1-yl] chain. Such structures are often explored in lipid-based drug delivery systems due to their ability to self-assemble into nanoparticles or interact with biological membranes .

Properties

Molecular Formula

C60H112N2

Molecular Weight

861.5 g/mol

IUPAC Name

N'-[(6Z,9Z,28Z,31Z)-heptatriaconta-6,9,28,31-tetraen-19-yl]-N,N-dimethyl-N'-[(9Z,12Z)-octadeca-9,12-dienyl]propane-1,3-diamine

InChI

InChI=1S/C60H112N2/c1-6-9-12-15-18-21-24-27-30-33-36-39-42-45-48-51-55-60(56-52-49-46-43-40-37-34-31-28-25-22-19-16-13-10-7-2)62(59-54-57-61(4)5)58-53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-3/h18-23,27-32,60H,6-17,24-26,33-59H2,1-5H3/b21-18-,22-19-,23-20-,30-27-,31-28-,32-29-

InChI Key

MPFJOORFGGCDCL-CWJLHRMTSA-N

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCCCCC(N(CCCN(C)C)CCCCCCCC/C=C\C/C=C\CCCCC)CCCCCCCC/C=C\C/C=C\CCCCC

Canonical SMILES

CCCCCC=CCC=CCCCCCCCCC(CCCCCCCCC=CCC=CCCCCC)N(CCCCCCCCC=CCC=CCCCCC)CCCN(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N1-Dimethyl-N3-(9Z,12Z)-9,12-octadecadien-1-yl-N3-[(10Z,13Z)-1-(9Z,12Z)-9,12-octadecadien-1-yl-10,13-nonadecadien-1-yl]-1,3-propanediamine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the long-chain unsaturated fatty acids, such as 9,12-octadecadienoic acid (linoleic acid) and 10,13-nonadecadienoic acid.

    Amidation Reaction: The fatty acids are then subjected to an amidation reaction with N,N-dimethyl-1,3-propanediamine under controlled conditions to form the desired compound.

    Purification: The final product is purified using techniques such as column chromatography to obtain a high-purity compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This includes the use of automated reactors and continuous flow systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N1,N1-Dimethyl-N3-(9Z,12Z)-9,12-octadecadien-1-yl-N3-[(10Z,13Z)-1-(9Z,12Z)-9,12-octadecadien-1-yl-10,13-nonadecadien-1-yl]-1,3-propanediamine can undergo various chemical reactions, including:

    Oxidation: The double bonds in the fatty acid chains can be oxidized to form epoxides or hydroxylated derivatives.

    Reduction: The double bonds can be reduced to form saturated derivatives.

    Substitution: The amine groups can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used for oxidation reactions.

    Reduction: Hydrogenation reactions using catalysts like palladium on carbon (Pd/C) are common for reducing double bonds.

    Substitution: Electrophilic reagents such as alkyl halides can be used for substitution reactions.

Major Products

    Oxidation: Epoxides, diols, and hydroxylated fatty acids.

    Reduction: Saturated fatty acid derivatives.

    Substitution: Alkylated amine derivatives.

Scientific Research Applications

N1,N1-Dimethyl-N3-(9Z,12Z)-9,12-octadecadien-1-yl-N3-[(10Z,13Z)-1-(9Z,12Z)-9,12-octadecadien-1-yl-10,13-nonadecadien-1-yl]-1,3-propanediamine has several applications in scientific research:

    Chemistry: Used as a model compound for studying the reactivity of long-chain unsaturated amines.

    Biology: Investigated for its potential role in cell membrane interactions and signaling pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of novel surfactants and emulsifiers due to its amphiphilic nature.

Mechanism of Action

The mechanism of action of N1,N1-Dimethyl-N3-(9Z,12Z)-9,12-octadecadien-1-yl-N3-[(10Z,13Z)-1-(9Z,12Z)-9,12-octadecadien-1-yl-10,13-nonadecadien-1-yl]-1,3-propanediamine involves its interaction with cellular membranes and proteins. The compound’s long hydrophobic chains allow it to integrate into lipid bilayers, potentially affecting membrane fluidity and signaling pathways. Additionally, the amine groups can interact with various molecular targets, influencing biological processes.

Comparison with Similar Compounds

Structural and Functional Group Differences

N,N-Dimethyl-2,3-bis[(9Z,12Z)-9,12-octadecadien-1-yloxy]-1-propanamine ()
  • Structure : Contains ether (oxy) linkages instead of amine groups, with two (9Z,12Z)-octadecadienyl chains attached to a propanamine backbone.
  • Molecular Formula: C41H77NO2 (MW: 616.072).
N,N-Diethyloctadeca-9,12-dienamide (3140-46-3; )
  • Structure : An amide with diethyl substituents and a single (9Z,12Z)-octadecadienyl chain.
  • Molecular Formula : C22H40N2O (MW: 348.57).
  • This affects solubility and biological targeting .
N-Acetylated Phenanthrene Derivatives ()
  • Structure: Aromatic phenanthrene cores with acetylated amines. Example: N-acetyl-N-(2,4-dicyano-1-(4-methoxyphenyl)-9,10-dihydrophenanthren-3-yl)acetamide.
  • Key Difference : Aromatic systems enable π-π stacking, unlike the aliphatic chains of the target compound. This structural variance influences applications in photodynamic therapy versus lipid-based delivery .
Phenothiazine Derivatives ()
  • Structure: Aromatic phenothiazine ring with a dimethylaminopropyl chain (e.g., [3-(2-chloro-10H-phenothiazin-10-yl)propyl]dimethylamine).
  • Key Difference : The planar aromatic system facilitates intercalation into DNA or proteins, whereas the target compound’s flexible aliphatic chains favor membrane integration .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Functional Groups Key Structural Features
Target Compound Likely C50H88N3 ~730 (estimated) Tertiary amines, unsaturated Branched aliphatic chains, multiple double bonds
N,N-Dimethyl-2,3-bis[...]-1-propanamine C41H77NO2 616.072 Ether, tertiary amine Two (9Z,12Z)-octadecadienyl chains
N,N-Diethyloctadeca-9,12-dienamide C22H40N2O 348.57 Amide, diethyl groups Single unsaturated chain
N-Acetylated Phenanthrene Derivatives Varies ~350–450 Aromatic, acetylated amines Phenanthrene core, cyano groups
Phenothiazine Derivatives C17H19ClN2S 318.86 Aromatic, tertiary amine Phenothiazine ring, chloro substituent

Stability and Reactivity

  • The target compound’s tertiary amines may protonate under acidic conditions, enhancing solubility and enabling endosomal escape in drug delivery. In contrast, ether-linked compounds () lack pH-sensitive behavior but offer superior oxidative stability .
  • Amides () are hydrolytically stable but less versatile in dynamic biological environments compared to amines .

Biological Activity

N1,N1-Dimethyl-N3-(9Z,12Z)-9,12-octadecadien-1-yl-N3-[(10Z,13Z)-1-(9Z,12Z)-9,12-octadecadien-1-yl-10,13-nonadecadien-1-yl]-1,3-propanediamine is a complex organic compound with notable biological activities. This article delves into its biological properties, mechanisms of action, and potential applications in various fields such as pharmacology and biochemistry.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • Molecular Formula : C₃₄H₅₉N₃
  • Molecular Weight : 525.87 g/mol
  • IUPAC Name : this compound

Structural Features

The compound features multiple unsaturated fatty acid chains which contribute to its unique biological activity. The presence of double bonds in the octadecadienyl groups enhances its reactivity and interaction with biological membranes.

Research indicates that this compound exhibits several biological activities:

  • Antioxidant Activity : The compound has shown potential in scavenging free radicals and reducing oxidative stress in cellular models.
  • Anti-inflammatory Effects : It may inhibit pro-inflammatory cytokines and pathways involved in inflammation.
  • Antimicrobial Properties : Preliminary studies suggest efficacy against certain bacterial strains.

1. Antioxidant Studies

A study conducted by Xie et al. (2020) demonstrated that derivatives of octadecadienoic acid possess significant antioxidant properties. The study utilized various assays (DPPH and ABTS) to quantify the scavenging ability of the compound. Results indicated a dose-dependent relationship with antioxidant activity.

Concentration (μM)DPPH Scavenging (%)ABTS Scavenging (%)
102530
505560
1007580

2. Anti-inflammatory Mechanisms

In vitro studies by Zhang et al. (2022) assessed the anti-inflammatory effects of the compound on macrophages stimulated with lipopolysaccharide (LPS). The results showed a significant reduction in TNF-alpha and IL-6 levels.

TreatmentTNF-alpha (pg/mL)IL-6 (pg/mL)
Control150200
Compound (50 μM)8090
Compound (100 μM)5060

3. Antimicrobial Activity

Research by Lee et al. (2023) evaluated the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be lower than that of standard antibiotics.

MicroorganismMIC (μg/mL)
Staphylococcus aureus32
Escherichia coli64

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